Z-Val-Lys-Met-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

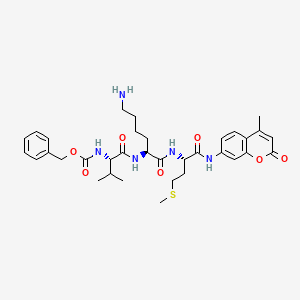

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)/t26-,27-,30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSKZGQYQLYCFO-VWYPKUQYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Val-Lys-Met-AMC mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Z-Val-Lys-Met-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorogenic peptide substrate widely utilized in biochemical assays to measure the activity of specific proteases. Its design centers on a peptidic sequence (Val-Lys-Met) recognized by target enzymes, which is C-terminally coupled to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between methionine and the AMC moiety results in a quantifiable increase in fluorescence, providing a sensitive and continuous measure of proteolytic activity. This guide details the core mechanism of action, enzymatic specificity, and comprehensive protocols for the application of this compound in research and drug development settings.

Core Mechanism of Action

The functionality of this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact state, the AMC fluorophore is non-fluorescent or exhibits very low basal fluorescence. The peptide portion of the molecule effectively quenches the fluorescence.

The mechanism proceeds as follows:

-

Binding: The substrate binds to the active site of a target protease. The peptide sequence Z-Val-Lys-Met dictates the specificity of this binding.

-

Cleavage: The protease catalyzes the hydrolysis of the scissile amide bond between the C-terminal methionine (Met) residue and the amine group of AMC.

-

Fluorescence Release: This cleavage event liberates the free 7-amino-4-methylcoumarin (AMC) group. Uncoupled from the peptide, AMC exhibits strong fluorescence when excited by light at the appropriate wavelength.[1]

The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity under given conditions. The fluorescence of free AMC is typically measured with an excitation wavelength (λex) of 360-380 nm and an emission wavelength (λem) of 440-460 nm.[2]

Caption: General mechanism of this compound cleavage and fluorescence activation.

Enzymatic Specificity

This compound is not a substrate for a single enzyme but is known to be processed by several proteases, making it a useful tool for specific applications while requiring careful interpretation of results in complex biological samples.

-

Proteasome: The substrate is recognized and cleaved by the 20S proteasome complex. It can be used to measure the caspase-like/peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity of this complex.[2][3]

-

Cathepsin B: this compound serves as a substrate for Cathepsin B, a lysosomal cysteine protease. In this context, it has been used to measure the enzyme's β-secretase activity.[4][5]

-

Amyloid A4-Generating Enzyme: The peptide motif 'VKM' corresponds to the P3-P1 residues of the β-secretase cleavage site (residues 669-671) in the Amyloid Precursor Protein (APP). This makes this compound a relevant substrate for enzymes involved in APP processing.[5]

The multispecific nature of this substrate necessitates the use of specific inhibitors or purified enzyme systems to attribute the observed activity to a single protease.

References

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 3. This compound › PeptaNova [peptanova.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

The Fluorogenic Probe Z-Val-Lys-Met-AMC: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Fluorogenic Substrate Z-Val-Lys-Met-AMC for High-Throughput Screening and Mechanistic Studies in Drug Discovery

This technical guide provides an in-depth analysis of the fluorogenic substrate this compound, tailored for researchers, scientists, and drug development professionals. This document outlines its core applications in enzymatic assays, presents available quantitative data, details experimental protocols, and visualizes its role in relevant biological pathways.

This compound is a synthetic peptide substrate containing the amino acid sequence Valine-Lysine-Methionine. This sequence mimics the cleavage site in the amyloid precursor protein (APP) targeted by β-secretase (BACE1). The peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter group. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, free AMC is released, which then emits a strong fluorescent signal. This property makes this compound a valuable tool for studying the activity of several key enzymes implicated in human disease.

Core Applications in Research

This compound is primarily utilized as a fluorogenic substrate for the following enzymes:

-

β-Secretase (BACE1): As the peptide sequence mimics the BACE1 cleavage site in APP, this substrate is widely used to assay for BACE1 activity. Such assays are crucial in the search for inhibitors of BACE1, a major therapeutic target in Alzheimer's disease research.

-

Proteasome: The 20S proteasome, a multi-catalytic protease complex, exhibits chymotrypsin-like activity that can cleave this compound. Researchers use this substrate to monitor proteasome function and to screen for inhibitors that could have applications in cancer therapy and other diseases.

-

Cathepsin B: This lysosomal cysteine protease has also been shown to process this compound. Assays using this substrate can be employed to study the role of cathepsin B in various physiological and pathological processes, including cancer progression and neurodegenerative disorders.

The fluorescence of liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Data Presentation

While this compound is a widely used substrate, specific Michaelis-Menten kinetic constants (Km and Vmax) are not consistently reported across the literature for all its target enzymes. The following table summarizes the available and related quantitative data. Researchers are encouraged to determine these parameters for their specific experimental conditions.

| Enzyme Target | Substrate | Km | Vmax | Notes |

| Cathepsin B | Z-Arg-Arg-AMC | 0.39 mM | Not specified | This data is for a different, commonly used cathepsin B substrate and is provided for context. The optimal pH for this reaction is 6.0. |

| β-Secretase (BACE1) | This compound | Not specified | Not specified | While widely used, specific Km and Vmax values for this compound with BACE1 are not readily available in the reviewed literature. |

| Proteasome | This compound | Not specified | Not specified | The chymotrypsin-like activity of the proteasome is assayed with this substrate, but specific kinetic constants are not consistently reported. |

Experimental Protocols

General Fluorogenic Enzyme Assay Protocol

This protocol provides a general framework for using this compound to measure enzyme activity. Specific conditions should be optimized for each enzyme and experimental setup.

-

Reagent Preparation:

-

Assay Buffer: The choice of buffer is critical and depends on the enzyme being studied.

-

BACE1: A typical buffer is 0.2 M Sodium Acetate, pH 4.5.[1]

-

Proteasome: A common buffer is TSDG (Tris, DTT, Glycerol) or a similar buffer that maintains the integrity of the proteasome complex.

-

Cathepsin B: A suitable buffer is 352 mM potassium phosphate, 48 mM sodium phosphate, and 4.0 mM EDTA, adjusted to pH 6.0.

-

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Enzyme Solution: Prepare a solution of the purified enzyme or cell/tissue lysate containing the enzyme of interest in the appropriate assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the enzyme solution to each well of a black, opaque 96-well plate.

-

Add 48 µL of the appropriate assay buffer to each well.

-

To initiate the reaction, add 2 µL of the this compound stock solution to each well. Protect the plate from light after adding the substrate.

-

Mix the contents of the wells gently.

-

-

Measurement:

-

Kinetic Assay: Place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60 minutes. Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-490 nm.[1]

-

Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes) in the dark. After incubation, measure the final fluorescence intensity.[1]

-

-

Data Analysis:

-

The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve in a kinetic assay.

-

For endpoint assays, the net fluorescence is calculated by subtracting the fluorescence of a no-enzyme control.

-

A standard curve using free AMC can be generated to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

This compound is a valuable tool for studying the amyloidogenic pathway of APP processing, which is central to the pathology of Alzheimer's disease. The following diagram illustrates the two main pathways of APP processing.

Experimental Workflow for Enzyme Activity Assay

The following diagram outlines a typical experimental workflow for determining enzyme activity using this compound.

References

Z-Val-Lys-Met-AMC enzyme substrate specificity

An In-depth Technical Guide to the Enzyme Substrate Specificity of Z-Val-Lys-Met-AMC

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme substrate specificity is paramount for accurate assay development and inhibitor screening. This guide provides a comprehensive overview of the fluorogenic substrate this compound, detailing its primary enzymatic targets, experimental protocols for its use, and the signaling pathways in which these enzymes are involved.

Introduction to this compound

This compound (Benzyloxycarbonyl-Valyl-Lysyl-Methionyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate that, upon cleavage, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity can be monitored over time to determine enzymatic activity. The peptide sequence, Val-Lys-Met, is of particular interest as it corresponds to a cleavage site in the Amyloid Precursor Protein (APP).

Primary Enzymatic Targets

While sometimes broadly categorized under caspase substrates, the primary enzymes known to efficiently cleave this compound are:

-

The Proteasome: Specifically, this substrate is recognized and cleaved by the chymotrypsin-like activity of the 20S and 26S proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular protein homeostasis.

-

Cathepsin B: This lysosomal cysteine protease has been shown to exhibit β-secretase activity, cleaving APP to generate amyloid-β (Aβ) peptides. This compound serves as a substrate for this activity.

Quantitative Enzyme Kinetics

For context, a related substrate for the trypsin-like activity of the proteasome, Boc-LSTR-AMC, has a reported Km of 3.3 x 10⁻⁵ M and a kcat of 8.4 s⁻¹ for activated protein C, highlighting the typical range for these types of substrates.

Experimental Protocols

The following are detailed methodologies for assaying the activity of the proteasome and Cathepsin B using a fluorogenic substrate like this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Proteasome Chymotrypsin-Like Activity Assay

This protocol is adapted from standard procedures for measuring the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitor-free).

-

Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT.

-

Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.

-

Purified Proteasome or Cell Lysate:

-

96-well black microplate:

-

Fluorometric plate reader: (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Sample Preparation:

-

For cell lysates, wash cells with ice-cold PBS and lyse in Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Assay Setup:

-

Prepare a master mix of Assay Buffer and this compound substrate. The final substrate concentration should be optimized, but a starting point of 50-100 µM is common.

-

To each well of the 96-well plate, add 50 µL of the master mix.

-

Add 50 µL of cell lysate (containing 20-50 µg of total protein) or purified proteasome to each well.

-

For a negative control, include wells with a specific proteasome inhibitor (e.g., MG132) pre-incubated with the lysate for 30 minutes.

-

-

Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60-120 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence units per minute).

-

A standard curve using free AMC can be used to convert the fluorescence units to the amount of product formed.

-

Cathepsin B β-Secretase Activity Assay

This protocol is designed to measure the β-secretase activity of Cathepsin B.

Materials:

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5, 1 mM EDTA, 2 mM DTT.

-

Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.

-

Purified Cathepsin B or Lysosomal Extract:

-

96-well black microplate:

-

Fluorometric plate reader: (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Enzyme Activation:

-

Pre-incubate the purified Cathepsin B or lysosomal extract in the Assay Buffer for 10-15 minutes at 37°C to ensure the active site cysteine is reduced.

-

-

Assay Setup:

-

Prepare a working solution of this compound in Assay Buffer. A final concentration of 20-50 µM is a typical starting point.

-

Add the substrate solution to the wells of a 96-well plate.

-

Initiate the reaction by adding the pre-activated enzyme solution.

-

For a negative control, include wells with a Cathepsin B inhibitor (e.g., CA-074).

-

-

Measurement:

-

Monitor the increase in fluorescence at 37°C in a fluorometric plate reader.

-

-

Data Analysis:

-

Determine the reaction velocity from the linear portion of the fluorescence curve.

-

Use an AMC standard curve to quantify the amount of cleaved substrate.

-

Signaling Pathways and Biological Context

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for regulated protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with a polyubiquitin chain, which targets them to the 26S proteasome for degradation.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Cathepsin B and Amyloid Precursor Protein (APP) Processing

Cathepsin B can act as a β-secretase in the amyloidogenic pathway of APP processing. This pathway leads to the generation of Aβ peptides, which are the primary component of amyloid plaques in Alzheimer's disease.

An In-Depth Technical Guide to the Z-Val-Lys-Met-AMC Cathepsin B Assay: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Z-Val-Lys-Met-AMC fluorogenic assay for measuring cathepsin B activity. It details the core principles, experimental protocols, and the role of cathepsin B in key signaling pathways relevant to disease research.

Core Principles of the Cathepsin B Fluorogenic Assay

The this compound assay is a highly sensitive and continuous method for determining the enzymatic activity of cathepsin B. The fundamental principle lies in the enzymatic cleavage of a synthetic substrate, this compound, by cathepsin B.

The substrate consists of a tripeptide sequence (Val-Lys-Met) that is recognized by cathepsin B. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond. The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group. In its intact form, the substrate is non-fluorescent or exhibits very low fluorescence. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety by active cathepsin B, free AMC is released. The liberated AMC is highly fluorescent, and its fluorescence intensity can be monitored over time. The rate of increase in fluorescence is directly proportional to the cathepsin B activity in the sample.

The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively. This fluorometric detection method offers significant advantages over colorimetric assays, including higher sensitivity and a wider dynamic range.

Experimental Protocols

This section provides a generalized protocol for measuring cathepsin B activity using the this compound substrate. It is important to note that optimal conditions may vary depending on the sample type and experimental goals.

Reagent Preparation

-

Assay Buffer: A common assay buffer is 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT. The acidic pH mimics the lysosomal environment where cathepsin B is optimally active. DTT is a reducing agent that helps maintain the active site cysteine of cathepsin B in a reduced state.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Reconstitute purified cathepsin B or prepare cell/tissue lysates in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors). The protein concentration of the lysate should be determined using a standard method like the Bradford or BCA assay.

-

Inhibitor (Optional): A specific cathepsin B inhibitor, such as CA-074, can be used as a negative control to confirm that the observed activity is due to cathepsin B.

Assay Procedure

-

Prepare the reaction plate: Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.

-

Add samples: Add your samples (purified enzyme or cell/tissue lysates) to the wells. Include appropriate controls:

-

Blank: Assay buffer only (to measure background fluorescence).

-

Negative Control: Sample pre-incubated with a cathepsin B inhibitor.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the samples to reach the assay temperature.

-

Initiate the reaction: Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range). Add the substrate working solution to all wells to start the reaction.

-

Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis

-

Subtract background: Subtract the fluorescence readings of the blank wells from the readings of all other wells.

-

Determine the rate of reaction: Plot the fluorescence intensity versus time for each sample. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).

-

Calculate cathepsin B activity: The cathepsin B activity can be expressed as the rate of substrate cleavage (e.g., in pmol of AMC released per minute per mg of protein). This requires a standard curve of free AMC to convert the relative fluorescence units (RFU) to the amount of product formed.

Z-Val-Lys-Met-AMC in Amyloid-Beta Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and application of the fluorogenic substrate Z-Val-Lys-Met-AMC in the context of amyloid-beta (Aβ) research, a cornerstone of Alzheimer's disease investigation. This document provides a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for utilizing this substrate, and a summary of relevant quantitative data.

Introduction: The Amyloid Cascade and the Role of Cathepsin B

The prevailing hypothesis in Alzheimer's disease pathogenesis is the amyloid cascade, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event leading to neurodegeneration.[1] These Aβ peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase and γ-secretase.[1] This process is known as the amyloidogenic pathway.

While β-site APP cleaving enzyme 1 (BACE1) is considered the primary β-secretase, emerging evidence has identified the lysosomal cysteine protease Cathepsin B as a key player in Aβ production.[2][3] Cathepsin B can function as a β-secretase, cleaving APP at the wild-type β-secretase site to initiate the generation of Aβ peptides.[3][4] This makes Cathepsin B a significant therapeutic target for reducing Aβ levels in the brain.

The fluorogenic substrate this compound is a crucial tool for studying the β-secretase activity of Cathepsin B.[5] The peptide sequence Val-Lys-Met mimics the wild-type β-secretase cleavage site in APP.[6] When cleaved by Cathepsin B, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, producing a quantifiable fluorescent signal that is directly proportional to the enzyme's activity.

Quantitative Data

Table 1: Kinetic Parameters of Cathepsin B with Various Fluorogenic Substrates

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Z-Arg-Arg-AMC | 390 | Not Reported | Not Reported | 6.0 | [7] |

| Z-Phe-Arg-AMC | Not Reported | Not Reported | High catalytic efficiency at pH 4.6 | 4.6 & 7.2 | |

| Z-Nle-Lys-Arg-AMC | Not Reported | Not Reported | High catalytic efficiency at pH 4.6 & 7.2 | 4.6 & 7.2 |

Table 2: Inhibition of Cathepsin B Activity

| Inhibitor | Target | IC₅₀ | Mechanism of Action | Reference |

| CA-074 | Cathepsin B | 5.8 nM (at pH 4.6) | Irreversible | |

| CA-074Me | Cathepsin B (pro-drug) | 8.9 μM (at pH 4.6) | Irreversible (after conversion to CA-074) | |

| E64d | Cysteine Proteases | Not Specified | Irreversible | [4] |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound in amyloid-beta research.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Caption: Experimental Workflow for Cathepsin B Activity Assay.

Caption: Mechanism of Cathepsin B Inhibition.

Experimental Protocols

This section provides a detailed protocol for a fluorometric assay to measure the β-secretase activity of Cathepsin B using this compound. This protocol is adapted from established methodologies for Cathepsin B and β-secretase assays.[7]

Materials and Reagents

-

Recombinant human Cathepsin B

-

This compound substrate

-

Cathepsin B inhibitor (e.g., CA-074Me) for control experiments

-

Assay Buffer: 0.2 M Sodium Acetate, pH 4.5

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Reagent Preparation

-

Assay Buffer (0.2 M Sodium Acetate, pH 4.5): Dissolve 16.4 g of anhydrous sodium acetate in 800 mL of deionized water. Adjust the pH to 4.5 using acetic acid. Bring the final volume to 1 L with deionized water.

-

This compound Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in light-protected aliquots at -20°C.

-

Cathepsin B Enzyme Solution: Immediately before use, dilute recombinant Cathepsin B to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment but a starting point of 5-10 units/mL can be considered.

-

Inhibitor Stock Solution: If using an inhibitor for control experiments, dissolve it in DMSO to a stock concentration (e.g., 1 mM for CA-074Me).

Assay Procedure

-

Plate Setup:

-

Blank wells: 50 µL of Assay Buffer.

-

Negative Control (no enzyme) wells: 50 µL of Assay Buffer + substrate.

-

Positive Control wells: 48 µL of Assay Buffer + 2 µL of Cathepsin B enzyme solution.

-

Inhibitor Control wells: 46 µL of Assay Buffer + 2 µL of inhibitor solution + 2 µL of Cathepsin B enzyme solution.

-

Sample wells: (if using cell or tissue lysates) Dilute samples to an equal protein concentration (e.g., 0.5–2 µg/µL) in a final volume of 50 µL with Assay Buffer.

-

-

Pre-incubation: If using an inhibitor, pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. The optimal final concentration should be determined through a substrate titration experiment, but a starting point of 20-50 µM can be used. Add 50 µL of the substrate working solution to all wells to initiate the reaction (final volume = 100 µL).

-

Fluorescence Measurement:

-

Kinetic Assay: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light. After incubation, measure the fluorescence intensity.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

For kinetic assays, determine the reaction velocity (V) from the linear portion of the fluorescence versus time plot.

-

For endpoint assays, use the final fluorescence values.

-

To determine the percentage of inhibition, use the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

-

Conclusion

This compound serves as a valuable tool for investigating the role of Cathepsin B's β-secretase activity in the context of Alzheimer's disease research. By providing a means to quantify this specific enzymatic activity, researchers can effectively screen for potential inhibitors and further elucidate the mechanisms underlying amyloid-beta production. The protocols and data presented in this guide offer a solid foundation for the design and execution of experiments aimed at developing novel therapeutic strategies targeting the amyloidogenic pathway. Further research to determine the specific kinetic parameters of this compound with Cathepsin B would be beneficial for more precise quantitative studies.

References

- 1. researchgate.net [researchgate.net]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsins S, B and L with aminopeptidases display β-secretase activity associated with the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin B Assay Kit (Fluorometric) (NBP2-54841): Novus Biologicals [novusbio.com]

Z-Val-Lys-Met-AMC: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Lys-Met-AMC (Benzyloxycarbonyl-Valyl-Lysyl-Methionyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate utilized in the detection and quantification of specific protease activity. Its core structure, a tripeptide sequence (Val-Lys-Met) linked to a fluorescent reporter molecule (7-amino-4-methylcoumarin, AMC), allows for sensitive measurement of enzymatic cleavage. This guide provides an in-depth overview of the solubility and stability of this compound, along with detailed protocols for its use in assessing the activity of key proteases implicated in various physiological and pathological processes.

Core Properties of this compound

This substrate is primarily recognized and cleaved by enzymes such as cathepsin B, the proteasome, and amyloid A4-generating enzymes.[1][2][3] Upon enzymatic hydrolysis of the amide bond between the methionine residue and the AMC moiety, the highly fluorescent AMC is released. The resulting fluorescence can be measured, providing a direct correlation to the rate of substrate cleavage and, consequently, the activity of the enzyme of interest. The excitation and emission wavelengths for the released AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[2]

Data Presentation: Solubility and Stability

While precise quantitative solubility and stability data for this compound are not extensively published, the following tables summarize the available information from various suppliers and provide general guidelines for handling and storage.

Table 1: Solubility of this compound

| Solvent | Solubility | Recommendations & Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | This is the recommended solvent for preparing stock solutions. To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[4] |

| Water / Aqueous Buffers | Generally Poor | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the Z- and AMC- groups. Dilution of a DMSO stock solution into the final aqueous assay buffer is the standard procedure. |

| Other Organic Solvents (e.g., DMF, Acetonitrile, Ethanol) | Likely Soluble | While not explicitly stated for this compound, similar peptide substrates are often soluble in these solvents. However, DMSO is preferred for its biocompatibility in most assays. |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Stability | Recommendations & Remarks |

| Solid (Lyophilized Powder) | -20°C or -80°C | Stable for extended periods. | Store desiccated and protected from light. |

| Stock Solution (in DMSO) | -20°C | Up to 1 month.[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| -80°C | Up to 6 months.[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |

| Working Solution (in Assay Buffer) | Room Temperature or 37°C | Should be used immediately. | Prepare fresh for each experiment. Protect from light. |

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for studying enzymatic activities within complex biological pathways. Below are diagrams illustrating two such pathways where this substrate can be applied, along with a general experimental workflow for its use.

Amyloid Precursor Protein (APP) Processing Pathway

The cleavage of Amyloid Precursor Protein (APP) by secretases is a central process in the generation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This compound can be used to measure the activity of enzymes involved in this pathway.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is the primary mechanism for targeted protein degradation in eukaryotic cells. This compound can serve as a substrate to measure the chymotrypsin-like activity of the 20S proteasome.

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

General Experimental Workflow

The following diagram outlines the typical steps involved in using this compound for a protease activity assay.

Caption: General workflow for a protease assay using this compound.

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using this compound. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: Cathepsin B Activity Assay in Cell Lysates

1. Materials:

-

This compound

-

DMSO

-

Cell Lysis Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5, with 0.1% Triton X-100)

-

Cathepsin B Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

2. Procedure: a. Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C. b. Cell Lysate Preparation: i. Culture cells to the desired confluency and treat as required by the experimental design. ii. Wash cells with ice-cold PBS and lyse using the Cell Lysis Buffer. iii. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. iv. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). c. Assay Reaction: i. In a 96-well plate, add 50 µL of Cathepsin B Assay Buffer to each well. ii. Add 20-50 µg of cell lysate protein to each well. Adjust the volume with Cell Lysis Buffer to a final volume of 90 µL. iii. Include appropriate controls: a blank (lysis buffer without lysate) and a negative control (lysate with a specific cathepsin B inhibitor, e.g., CA-074). iv. Prepare the substrate working solution by diluting the 10 mM this compound stock to a final concentration of 100-200 µM in the Cathepsin B Assay Buffer. v. Initiate the reaction by adding 10 µL of the substrate working solution to each well. d. Fluorescence Measurement: i. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. ii. Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~450 nm) kinetically over 30-60 minutes, with readings taken every 1-2 minutes. e. Data Analysis: i. Determine the rate of reaction (Vmax) in RFU/min from the linear portion of the kinetic curve. ii. Create a standard curve using free AMC to convert the RFU/min to nmol AMC/min. iii. Normalize the activity to the amount of protein in each sample (nmol/min/mg).

Protocol 2: Proteasome Chymotrypsin-Like Activity Assay

1. Materials:

-

This compound

-

DMSO

-

Proteasome Lysis Buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, pH 7.4)

-

Proteasome Assay Buffer (e.g., 50 mM HEPES, 0.5 mM EDTA, pH 7.5)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

2. Procedure: a. Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C. b. Sample Preparation: i. Prepare cell or tissue lysates using the Proteasome Lysis Buffer. Avoid using protease inhibitors that may affect proteasome activity. ii. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. iii. Collect the supernatant and determine the protein concentration. c. Assay Reaction: i. To each well of a 96-well plate, add 10-50 µg of protein lysate. ii. Adjust the volume in each well to 90 µL with Proteasome Assay Buffer. iii. For negative controls, pre-incubate samples with a specific proteasome inhibitor (e.g., MG-132) for 15-30 minutes at 37°C. iv. Prepare a 1 mM working solution of this compound by diluting the stock in Proteasome Assay Buffer. v. Start the reaction by adding 10 µL of the 1 mM substrate working solution to each well (final concentration: 100 µM). d. Fluorescence Measurement: i. Immediately transfer the plate to a fluorescence microplate reader set to 37°C. ii. Record the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every 5 minutes for 1-2 hours. e. Data Analysis: i. Calculate the rate of AMC release (RFU/min) from the slope of the linear phase of the reaction. ii. Use an AMC standard curve to convert the rate to molar units. iii. The specific proteasome activity is the difference between the rates in the absence and presence of the inhibitor, normalized to the protein content.

Conclusion

This compound is a versatile and sensitive tool for the study of protease activity. While detailed quantitative data on its solubility and stability are limited, proper handling, including the use of DMSO for stock solutions and appropriate storage conditions, ensures its effective application in research. The provided protocols and pathway diagrams offer a comprehensive framework for researchers to integrate this valuable substrate into their experimental designs for investigating the roles of cathepsin B, the proteasome, and other related enzymes in health and disease.

References

Technical Guide: Handling and Storage of Z-Val-Lys-Met-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper handling, storage, and utilization of the fluorogenic peptide substrate, Z-Val-Lys-Met-AMC. Adherence to these protocols is crucial for ensuring the integrity, stability, and performance of the substrate in sensitive enzymatic assays.

Introduction to this compound

This compound is a synthetic peptide substrate containing the amino acid sequence Valine-Lysine-Methionine. The peptide is N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally conjugated to 7-amino-4-methylcoumarin (AMC). This substrate is primarily employed in fluorometric assays to detect the activity of certain proteases, such as cathepsin B and the proteasome.[1][2][3] Upon enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore, free AMC is released, which produces a measurable fluorescent signal.

The enzymatic activity is quantified by monitoring the increase in fluorescence over time. The excitation and emission wavelengths for free AMC are in the range of 360-380 nm and 440-460 nm, respectively.[3]

Handling and Storage

Proper handling and storage of this compound are critical to prevent degradation and ensure reproducible experimental results.

Initial Receipt and Storage of Lyophilized Powder

Upon receiving the lyophilized powder, it should be stored under the recommended conditions immediately. The general recommendation for long-term storage of the solid material is at or below -20°C.

Preparation of Stock Solutions

For experimental use, a concentrated stock solution is typically prepared. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of similar AMC-based peptide substrates.

Protocol for Stock Solution Preparation:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitute the powder in high-quality, anhydrous DMSO to a desired concentration (e.g., 10 mM).

-

To aid in dissolution, the tube may be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2]

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Storage of Stock Solutions

The stability of the stock solution is dependent on the storage temperature. The following table summarizes the recommended storage conditions and expected stability.

| Storage Temperature | Recommended Duration | Recommendations |

| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[2] |

| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles.[2] |

Important Considerations:

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the peptide and should be strictly avoided.[2]

-

Light Sensitivity: The AMC fluorophore can be susceptible to photobleaching.[4] It is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Experimental Protocols: Proteasome Activity Assay

This section provides a detailed methodology for a typical proteasome activity assay using this compound in a 96-well plate format.

Reagents and Materials

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 1 mM DTT)

-

Cell lysate or purified proteasome preparation

-

Proteasome inhibitor (e.g., MG-132) for negative controls

-

Free AMC for standard curve generation

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Assay Procedure

-

Preparation of AMC Standard Curve:

-

Prepare a series of dilutions of free AMC in Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).

-

Add each concentration to the 96-well plate in triplicate.

-

-

Sample Preparation:

-

Thaw cell lysates or purified proteasome on ice.

-

Determine the protein concentration of the lysates using a standard protein assay.

-

Dilute the samples to the desired concentration in cold Assay Buffer.

-

-

Assay Setup:

-

For each sample, prepare two wells: one for the total activity measurement and one for the negative control.

-

To the negative control wells, add the proteasome inhibitor (e.g., MG-132 to a final concentration of 10 µM) and incubate for 15 minutes at 37°C.

-

Add the cell lysate or purified proteasome to the corresponding wells.

-

Bring the total volume in each well to a desired final volume (e.g., 190 µL) with Assay Buffer.

-

-

Initiation of the Reaction:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).

-

Initiate the enzymatic reaction by adding the this compound working solution to all wells (e.g., 10 µL to each 190 µL for a final volume of 200 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30 to 60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.

-

Enzyme Activity:

-

Determine the rate of increase in fluorescence for each sample (slope of the linear portion of the kinetic curve).

-

Subtract the rate of the inhibitor-treated sample (negative control) from the rate of the untreated sample to obtain the specific proteasome activity.

-

Convert the rate of fluorescence change (RFU/min) to the rate of AMC production (pmol/min) using the standard curve.

-

Normalize the activity to the amount of protein in the sample (e.g., pmol/min/mg protein).

-

Signaling Pathways and Workflows

Enzymatic Cleavage of this compound

The following diagram illustrates the basic principle of the enzymatic assay.

Caption: Enzymatic cleavage of this compound by a protease releases free, fluorescent AMC.

Handling and Storage Workflow

This diagram outlines the recommended workflow for the handling and storage of this compound.

Caption: Recommended workflow for handling and storing this compound from receipt to use.

References

Z-Val-Lys-Met-AMC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorogenic peptide substrate Z-Val-Lys-Met-AMC, including its chemical properties, applications in enzyme activity assays, and its relevance in the study of Alzheimer's disease. Detailed experimental protocols and pathway diagrams are presented to facilitate its use in research and drug development.

Core Compound Data

This compound is a synthetic peptide substrate used to measure the activity of specific proteases. Its sequence, Val-Lys-Met, mimics the P3, P2, and P1 residues of the β-secretase cleavage site in the Amyloid Precursor Protein (APP).[1] Enzymatic cleavage of the bond between methionine (Met) and the fluorescent 7-amino-4-methylcoumarin (AMC) group results in a quantifiable increase in fluorescence, allowing for the sensitive detection of enzyme activity.

| Property | Value | Reference |

| CAS Number | 141223-71-4 | [2] |

| Molecular Weight | 667.82 g/mol | [3] |

| Full Name | Benzyloxycarbonyl-L-valyl-L-lysyl-L-methionyl-7-amino-4-methylcoumarin | |

| Excitation Wavelength | 360-380 nm | [2] |

| Emission Wavelength | 440-460 nm | [2] |

Applications in Enzyme Assays

This compound is a versatile substrate for assaying the activity of several key proteases implicated in physiological and pathological processes.

| Enzyme | Relevance |

| Cathepsin B | A lysosomal cysteine protease involved in protein turnover. It has been identified as having β-secretase-like activity, capable of cleaving APP to generate amyloid-beta (Aβ) peptides.[1][3][4][5] |

| Proteasome | A large protein complex responsible for degrading ubiquitinated proteins. Its activity is crucial for cellular homeostasis, and its dysregulation is linked to neurodegenerative diseases.[2] |

| Amyloid A4-Generating Enzyme | This refers to enzymes with β-secretase activity that cleave APP at the N-terminus of the Aβ peptide sequence. Cathepsin B is one such enzyme.[1][2] |

Experimental Protocols

The following are generalized protocols for using this compound to measure cathepsin B and proteasome activity in cell lysates. Researchers should optimize these protocols for their specific experimental conditions.

Cathepsin B Activity Assay

This protocol is adapted from general procedures for fluorometric cathepsin B assays.

Materials:

-

This compound

-

Assay Buffer (e.g., 40 mM citrate phosphate buffer, pH 5.5-6.0, containing 5 mM DTT and 1 mM EDTA)[1][6]

-

Cell lysate containing cathepsin B

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the cell lysate to the desired concentration in pre-chilled assay buffer.

-

To each well of the 96-well plate, add the diluted cell lysate.

-

To initiate the reaction, add this compound to a final concentration of 10-50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Enzyme activity is proportional to the rate of increase in fluorescence. A standard curve using free AMC can be used for absolute quantification.

Proteasome Activity Assay

This protocol is based on general methods for measuring proteasome activity using fluorogenic substrates.

Materials:

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, and 2 mM DTT)

-

Cell lysate containing proteasomes

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare cell lysates in a suitable lysis buffer that does not contain protease inhibitors.

-

To each well of a 96-well plate, add the cell lysate.

-

Add this compound to a final concentration of 50-100 µM.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time (e.g., 30-60 minutes) with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The rate of fluorescence increase corresponds to the proteasome activity. For specificity, a parallel reaction containing a proteasome inhibitor (e.g., MG-132) should be run.

Signaling Pathways and Workflows

Amyloid Precursor Protein (APP) Processing Pathways

The generation of amyloid-beta (Aβ) peptides from APP is a central event in the pathogenesis of Alzheimer's disease. APP can be processed by two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The "VKM" sequence of this compound corresponds to the β-secretase cleavage site in the amyloidogenic pathway.

Caption: APP processing pathways.

Experimental Workflow for Enzyme Activity Assay

The following diagram illustrates a typical workflow for measuring enzyme activity using this compound.

Caption: Enzyme activity assay workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Cathepsin B in the Degradation of Aβ and in the Production of Aβ Peptides Starting With Ala2 in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Z-Val-Lys-Met-AMC in the Fluorometric Detection of β-Secretase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-secretase, also known as Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), is a critical enzyme in the pathogenesis of Alzheimer's disease. As an aspartyl protease, BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP). This cleavage, followed by the action of γ-secretase, leads to the production and subsequent aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][3] The central role of BACE1 in Aβ generation has made it a prime therapeutic target for the development of inhibitors aimed at slowing the progression of this neurodegenerative disorder.

To facilitate the discovery and characterization of BACE1 inhibitors, robust and sensitive enzymatic assays are essential. Fluorogenic substrates provide a continuous and highly sensitive method for measuring enzyme activity. Among these, Z-Val-Lys-Met-AMC stands out as a substrate utilized for the detection of β-secretase activity. This peptide sequence, corresponding to a cleavage site in APP, is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact state, the fluorescence of the AMC group is quenched. Upon cleavage by BACE1, AMC is released, resulting in a quantifiable increase in fluorescence. This guide provides an in-depth technical overview of the use of this compound for the detection of β-secretase activity.

β-Secretase and the Amyloid Cascade

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the primary event initiating the pathological cascade of Alzheimer's disease. This process begins with the sequential cleavage of APP by β-secretase and γ-secretase.

As depicted in Diagram 1, APP can be processed via two main pathways: the amyloidogenic and the non-amyloidogenic pathway. In the non-amyloidogenic pathway, α-secretase cleaves within the Aβ domain, precluding the formation of the toxic Aβ peptide and producing the neuroprotective sAPPα fragment. Conversely, the amyloidogenic pathway is initiated by BACE1 cleavage, generating the sAPPβ fragment and the membrane-tethered C99 fragment. Subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, most notably Aβ40 and Aβ42, with the latter being more prone to aggregation and considered more neurotoxic.

Principle of the this compound-Based Assay

The fluorogenic substrate this compound is designed to mimic the β-secretase cleavage site on APP. The carboxybenzyl (Z) group protects the N-terminus of the peptide. The 7-amino-4-methylcoumarin (AMC) fluorophore is attached to the C-terminus. In the intact substrate, the fluorescence of AMC is quenched. When BACE1 recognizes and cleaves the peptide sequence between Met and AMC, the AMC molecule is released, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

References

An In-depth Technical Guide to Fluorogenic Substrates in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorogenic substrates, detailing their mechanism, application, and the methodologies for their use in modern enzyme kinetics. Fluorogenic assays are pivotal in biochemistry and drug discovery, offering high sensitivity and suitability for high-throughput screening (HTS).[1]

Core Principles of Fluorogenic Substrates

Fluorogenic substrates are specialized molecules that are essentially non-fluorescent but are chemically transformed by a specific enzyme into a product that is highly fluorescent.[2] This conversion forms the basis of the assay; the rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction.

The basic structure of a fluorogenic substrate consists of a fluorescent core (a fluorophore) whose fluorescent properties are "quenched" or masked by a chemical group recognized by the target enzyme.[2] Upon enzymatic cleavage of this group, the fluorophore is released, resulting in a significant increase in fluorescence.[3] This process allows for real-time, continuous monitoring of enzyme activity.[1]

Mechanism of Action

The fundamental principle involves a transition from a low-fluorescence state to a high-fluorescence state upon enzymatic action. This process is visualized below.

Data Presentation: Common Fluorophores and Kinetic Parameters

The choice of fluorophore is critical and depends on the specific enzyme, the required pH, and the available instrumentation (e.g., excitation and emission filters).

Table 1: Commonly Used Fluorophores in Enzyme Assays

This table summarizes the spectral properties of fluorophores frequently used to create fluorogenic substrates.

| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Typical Enzyme Class |

| 7-Amino-4-methylcoumarin | AMC | 350 | 445 | Peptidases, Proteases |

| 4-Methylumbelliferone | 4-MU | 356 | 448 | Glycosidases, Phosphatases |

| Resorufin | - | ~571 | ~585 | Hydrolases, Oxidases |

| Rhodamine 110 | R110 | 497 | 521 | Peptidases (e.g., Caspases) |

| Fluorescein | FITC | 492 | 519 | Hydrolases |

Data sourced from various suppliers and publications.[1][2][4][5]

Table 2: Example Kinetic Data Obtained with Fluorogenic Substrates

The following table presents experimentally determined Michaelis-Menten constants for several enzyme-substrate pairs. These values are crucial for designing experiments and understanding enzyme efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| β-Galactosidase | Resorufin β-D-galactopyranoside | 353 | - | - |

| Matrix Metalloproteinase-12 (MMP-12) | FS-6 (FRET substrate) | 130 ± 10 | 17.0 ± 0.9 | 1.3 x 105 |

| β-Glucuronidase (GUS) | 4-MUG | 70 | 92 | 1.29 x 106 |

| β-Glucuronidase (GUS) | 6-CMUG | 110 | 74 | 6.93 x 105 |

| Bacterial Hydrolase (TM0077) | Fluorescein-based ester | 1.3 ± 0.5 | 0.044 ± 0.005 | 3.4 x 104 |

Values are illustrative and can vary based on assay conditions.[6][7][8]

Experimental Protocols and Workflow

A typical fluorogenic enzyme assay involves monitoring the increase in fluorescence over time in a microplate reader.

General Experimental Workflow

The workflow for a kinetic assay using fluorogenic substrates is standardized to ensure reproducibility, especially in HTS applications.

Detailed Methodology: Microplate Assay for Michaelis-Menten Kinetics

This protocol provides a generalized procedure for determining Km and Vmax.

1. Materials and Reagents:

-

Purified Enzyme of interest

-

Fluorogenic Substrate (e.g., 4-Methylumbelliferyl phosphate)

-

Fluorophore Standard (e.g., 4-Methylumbelliferone)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[9]

-

96-well black microplates (opaque walls to minimize light scatter)

-

Multichannel pipette

-

Microplate reader with fluorescence detection capabilities

2. Reagent Preparation:

-

Assay Buffer: Prepare and adjust the buffer to the optimal pH for the enzyme.[10]

-

Enzyme Solution: Prepare a concentrated stock of the enzyme in assay buffer. On the day of the experiment, dilute it to the final working concentration. The final concentration should be low enough to ensure the initial reaction velocity remains linear for the duration of the measurement.[11]

-

Substrate Solutions: Prepare a high-concentration stock of the fluorogenic substrate, typically in DMSO, to ensure solubility. Create a series of serial dilutions in the assay buffer. The final concentrations in the assay should span a range from approximately 0.1 x Km to 10 x Km.[10]

-

Fluorophore Standard Curve: Prepare a series of known concentrations of the pure fluorophore (the product of the reaction) in the final assay buffer volume. This is crucial for converting the rate from Relative Fluorescence Units (RFU)/min to molar concentration/min.[3][8]

3. Assay Procedure:

-

Standard Curve: To a set of wells in the 96-well plate, add 200 µL of each fluorophore standard dilution. Also include a "buffer only" blank.

-

Enzyme Addition: To a separate set of experimental wells, pipette the enzyme solution (e.g., 100 µL per well). Include control wells with buffer instead of enzyme to measure non-enzymatic substrate hydrolysis.

-

Plate Equilibration: Pre-incubate the plate containing the enzyme at the desired reaction temperature for 5-10 minutes.

-

Reaction Initiation: Using a multichannel pipette, add the substrate dilutions to the corresponding enzyme wells (e.g., 100 µL), bringing the total volume to 200 µL. This step starts the reaction.[3]

-

Fluorescence Reading: Immediately place the plate in the microplate reader. Measure the fluorescence intensity kinetically (e.g., one reading every 30-60 seconds) for a period of 10-30 minutes. Ensure the excitation and emission wavelengths are set appropriately for the specific fluorophore.[9][12]

Data Analysis Logic

The raw data (RFU vs. time) must be processed to yield kinetic constants.

-

Calculate Initial Velocity (v₀): For each substrate concentration, plot RFU versus time. The initial velocity (v₀) is the slope of the linear portion of this curve, calculated by linear regression.[13]

-

Convert to Molar Rate: Use the slope from the fluorophore standard curve (RFU per mole) to convert v₀ from RFU/min to moles/min.

-

Determine Kinetic Parameters: Plot the converted v₀ values against their corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Vmax and Km.[10][11]

Advantages and Limitations

Fluorogenic assays are powerful but have specific constraints that users must consider.

Table 3: Summary of Advantages and Disadvantages

| Advantages | Disadvantages |

| High Sensitivity: 100 to 1000 times more sensitive than absorbance assays, requiring less enzyme and substrate.[1] | Interference: Test compounds can be fluorescent themselves or quench the product's fluorescence, leading to false positives/negatives.[6] |

| Continuous Monitoring: Allows for real-time measurement of reaction kinetics.[1] | Inner Filter Effect (IFE): At high substrate concentrations, the substrate itself can absorb excitation or emission light, causing non-linearity.[6] |

| High-Throughput Suitability: Easily automated in 96- or 384-well plate formats for screening large compound libraries.[14] | Substrate Specificity: The fluorophore is an artificial modification; an enzyme's activity on a fluorogenic substrate may not perfectly reflect its activity on the natural substrate.[6] |

| Simplicity and Speed: Assays are generally simple to set up and provide rapid results.[14] | Photostability: Fluorophores can be susceptible to photobleaching upon prolonged exposure to light.[3] |

| Broad Applicability: Substrates have been developed for a wide range of enzyme classes, including proteases, phosphatases, and glycosidases.[2] | Environmental Sensitivity: Fluorescence can be sensitive to pH, temperature, and solvent polarity, requiring tight experimental control.[14] |

Conclusion

Fluorogenic substrates are indispensable tools in enzyme kinetics, offering unparalleled sensitivity and throughput for both basic research and industrial drug discovery. By providing a real-time window into enzyme activity, they enable the detailed characterization of enzyme mechanisms and the efficient screening of potential inhibitors or activators. A thorough understanding of the underlying principles, coupled with meticulous experimental design and data analysis as outlined in this guide, is essential for leveraging the full potential of this powerful technology.

References

- 1. Table 1: [Commonly Utilized Fluorescent Molecules and their Excitation and Emission Wavelengths.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. nrel.colostate.edu [nrel.colostate.edu]

- 4. Fluorophore Table [sciencegateway.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2.2. Enzymatic fluorogenic assay [bio-protocol.org]

- 10. Fluorimetric microplate assay for the determination of extracellular alkaline phosphatase kinetics and inhibition kinetics in activated sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jasco-global.com [jasco-global.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Z-Val-Lys-Met-AMC Fluorogenic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Z-Val-Lys-Met-AMC assay is a sensitive and continuous method for measuring the activity of certain proteases. This fluorogenic assay relies on the cleavage of the peptide substrate this compound by an active enzyme. The substrate itself is non-fluorescent, but upon enzymatic cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured by a fluorometer, is directly proportional to the enzyme's activity.

This compound is a substrate for the proteasome and the amyloid A4-generating enzyme.[1][2] It has also been used to detect the β-secretase activity of cathepsin B.[3] This assay is a valuable tool in drug discovery for screening potential inhibitors or activators of these enzymes and in basic research for studying their enzymatic kinetics and function.

It is important to note that while the proteasome possesses "caspase-like" activity, the this compound substrate is not optimal for assaying specific caspases, such as caspase-3. Caspases have a strong preference for cleaving after aspartic acid residues, with caspase-3 recognizing the sequence DEVD (Asp-Glu-Val-Asp). Therefore, for specific caspase-3 activity measurement, a substrate like Ac-DEVD-AMC should be utilized.

Principle of the Fluorogenic Assay

The core of this assay is the use of a fluorogenic substrate, a molecule that is initially non-fluorescent but becomes fluorescent after being modified by an enzyme.[4] In this case, the this compound substrate is composed of a peptide sequence (Val-Lys-Met) recognized by the target protease, a protecting group (Z - Carbobenzoxy), and the fluorescent reporter molecule AMC. The AMC molecule is attached to the peptide in such a way that its fluorescence is quenched. When the protease cleaves the peptide bond between the methionine (Met) and AMC, the free AMC is released, resulting in a measurable increase in fluorescence.[5][6]

The fluorescence intensity is typically measured using a fluorescence microplate reader with an excitation wavelength around 360-380 nm and an emission wavelength of 440-460 nm.[1][7]

Experimental Protocols

This protocol provides a general framework for measuring proteasome or cathepsin B activity in cell lysates using the this compound substrate. The optimal conditions, such as substrate concentration and incubation time, may need to be determined empirically for specific experimental setups.

Materials and Reagents

| Reagent | Recommended Concentration/Stock | Storage |

| This compound Substrate | 10 mM in DMSO | -20°C, protected from light |

| Assay Buffer (for Proteasome) | 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5 | 4°C |

| Assay Buffer (for Cathepsin B) | 40 mM Citrate Phosphate, 1 mM EDTA, 5 mM DTT, pH 4.6-6.0 | 4°C |

| Cell Lysis Buffer | e.g., RIPA buffer or buffer with 0.5% NP-40 | -20°C |

| Purified Enzyme (Optional, for standard curve) | Varies | As per manufacturer's instructions |

| Enzyme Inhibitor (Optional, for control) | Varies | As per manufacturer's instructions |

| 96-well black, flat-bottom microplate | N/A | Room Temperature |

| Fluorescence microplate reader | N/A | N/A |

Sample Preparation (Cell Lysates)

-

Culture and treat cells as required for the experiment.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the lysate using a standard method like the BCA assay.

Assay Procedure

-

Prepare the Reagents : Thaw the this compound substrate and other reagents on ice and protect them from light.

-

Prepare the Reaction Mixture : In a 96-well black microplate, prepare the following reactions. It is recommended to perform each reaction in triplicate.

| Component | Sample | Inhibitor Control | Blank |

| Cell Lysate (or purified enzyme) | X µL (e.g., 20-50 µg protein) | X µL (e.g., 20-50 µg protein) | 0 µL |

| Inhibitor (optional) | 0 µL | Y µL | 0 µL |

| Assay Buffer | Bring to 90 µL | Bring to 90 µL | 90 µL |

| Pre-incubate | 10 min at 37°C | 10 min at 37°C | 10 min at 37°C |

| This compound (10 mM stock, diluted) | 10 µL (to final conc. of 50-100 µM) | 10 µL (to final conc. of 50-100 µM) | 10 µL (to final conc. of 50-100 µM) |

| Total Volume | 100 µL | 100 µL | 100 µL |

-

Initiate the Reaction : Add the this compound substrate to all wells to start the enzymatic reaction.

-

Measure Fluorescence : Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Readings can be taken in kinetic mode every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time.

Data Analysis

-

Subtract Background : Subtract the fluorescence values of the blank wells from the values of the sample and control wells.

-

Calculate Activity : For kinetic assays, the rate of the reaction (increase in fluorescence per unit of time) can be determined from the linear portion of the fluorescence curve. For endpoint assays, the net fluorescence intensity is used.

-

Normalize Data : Normalize the activity to the amount of protein in each sample (e.g., RFU/min/µg protein).

-

(Optional) Standard Curve : To quantify the amount of released AMC, a standard curve can be generated using known concentrations of free AMC.

Visualizations

Experimental Workflow

Caption: Workflow for the this compound fluorogenic assay.

Signaling Pathway: Substrate Cleavage

Caption: Enzymatic cleavage of this compound to produce a fluorescent signal.

References

- 1. This compound (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. goldbio.com [goldbio.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Z-Val-Lys-Met-AMC in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Lys-Met-AMC is a fluorogenic peptide substrate utilized for the detection and quantification of specific protease activities within complex biological samples such as cell lysates. This substrate is particularly useful for assessing the activity of enzymes involved in critical cellular processes, including protein degradation and amyloid precursor protein processing. Upon cleavage by a target protease, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, resulting in a measurable increase in fluorescence. This application note provides detailed protocols for the preparation of cell lysates and the subsequent use of this compound to measure the activity of key proteases like the proteasome and cathepsin B.

Principle of the Assay:

The assay is based on the enzymatic hydrolysis of the peptide bond between the methionine (Met) residue and the AMC group. In its intact form, the fluorescence of the AMC moiety is quenched. Proteolytic cleavage liberates the free AMC, which exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum in the range of 440-460 nm. The rate of fluorescence increase is directly proportional to the protease activity in the sample.

Target Proteases and Biological Relevance

This compound is a known substrate for several important proteases:

-

Proteasome: A large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular protein homeostasis, cell cycle control, and antigen presentation.[1]

-

Cathepsin B: A lysosomal cysteine protease involved in protein turnover.[2] Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases.

-

Amyloid A4-Generating Enzyme: This term can refer to enzymes involved in the processing of Amyloid Precursor Protein (APP), such as β-secretase (BACE1). The VKM motif in the substrate corresponds to a sequence in APP.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound and related fluorogenic protease assays. Researchers should note that optimal conditions can vary depending on the cell type, lysate preparation, and specific enzyme being assayed.

Table 1: General Assay Parameters

| Parameter | Recommended Value/Range | Notes |

| Excitation Wavelength | 360-380 nm | Optimal wavelength should be determined using a spectrophotometer. |

| Emission Wavelength | 440-460 nm | Optimal wavelength should be determined using a spectrophotometer. |

| This compound Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |

| Final Substrate Concentration | 10-100 µM | This should be optimized for each specific application.[1] |

| Cell Lysate Protein Concentration | 10-100 µg per well | Dependent on the abundance of the target protease. |

| Incubation Temperature | 37°C | Optimal temperature may vary for specific enzymes. |

| Incubation Time | 30-120 minutes | Monitor kinetically or use as an endpoint assay. |

Table 2: Buffer Compositions for Protease Assays in Cell Lysates

| Assay | Buffer Component | Concentration | pH |

| Proteasome Activity | Tris-HCl | 20-50 mM | 7.2-7.5 |

| MgCl₂ | 5-10 mM | ||

| DTT | 1 mM | ||

| ATP | 1 mM | ||

| Cathepsin B Activity (Lysosomal/Acidic) | Citrate-Phosphate | 40-50 mM | 4.5-6.0 |

| EDTA | 1 mM | ||

| DTT or L-Cysteine | 5-8 mM | ||

| Cathepsin B Activity (Cytosolic/Neutral) | Tris-HCl or HEPES | 20-50 mM | 7.2-7.4 |

| EDTA | 1 mM | ||

| DTT or L-Cysteine | 5-8 mM |

Experimental Protocols

Cell Lysate Preparation